molecular formula C17H18ClNO2 B5579375 N-benzyl-2-(4-chloro-3-methylphenoxy)-N-methylacetamide

N-benzyl-2-(4-chloro-3-methylphenoxy)-N-methylacetamide

Cat. No. B5579375
M. Wt: 303.8 g/mol
InChI Key: KUHDMOMPRJCDAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Information on the chemical reactions involving “N-benzyl-2-(4-chloro-3-methylphenoxy)-N-methylacetamide” is not available .

Scientific Research Applications

Environmental Treatment Technologies

Membrane Bioreactor Technology for Pesticide Treatment : Research on membrane bioreactor (MBR) technology demonstrates its effectiveness in breaking down phenoxyacetic and benzoic acid herbicides, including compounds similar to N-benzyl-2-(4-chloro-3-methylphenoxy)-N-methylacetamide. This technology offers an environmentally friendly solution for managing pesticide contamination in water systems. The study highlights the efficiency of MBR in reducing herbicide concentrations significantly, showcasing its potential for addressing water pollution issues related to agricultural chemicals (Ghoshdastidar & Tong, 2013).

Synthetic Chemistry and Biological Applications

Synthesis and Antimicrobial Evaluation : A study on the synthesis of various derivatives of N-benzyl-2-(4-chloro-3-methylphenoxy)-N-methylacetamide, including its reactions with aromatic aldehydes and thioglycolic acid, has been reported. These compounds were evaluated for their antibacterial and antifungal activities, indicating the potential of N-benzyl-2-(4-chloro-3-methylphenoxy)-N-methylacetamide derivatives in developing new antimicrobial agents (Fuloria et al., 2009).

Environmental Chemistry and Degradation

Electrochemical Degradation of Herbicides : Another research avenue involves the electrochemical degradation of herbicides similar in structure to N-benzyl-2-(4-chloro-3-methylphenoxy)-N-methylacetamide. Studies have explored the use of peroxi-coagulation and photoperoxi-coagulation methods for the rapid depollution of aqueous media contaminated with these herbicides. This research underscores the role of advanced oxidation processes in mitigating environmental pollution from agricultural chemicals (Boye, Brillas, & Dieng, 2003).

Safety and Hazards

Information on the safety and hazards associated with “N-benzyl-2-(4-chloro-3-methylphenoxy)-N-methylacetamide” is not available .

Future Directions

As for future directions, it’s difficult to predict without more information on the current research and applications of "N-benzyl-2-(4-chloro-3-methylphenoxy)-N-methylacetamide" .

properties

IUPAC Name

N-benzyl-2-(4-chloro-3-methylphenoxy)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-13-10-15(8-9-16(13)18)21-12-17(20)19(2)11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHDMOMPRJCDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(C)CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(4-chloro-3-methylphenoxy)-N-methylacetamide

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